molecular formula C15H21N3O3S2 B3012037 N,N-diethyl-4-(2-(methylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851863-57-5

N,N-diethyl-4-(2-(methylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No.: B3012037
CAS No.: 851863-57-5
M. Wt: 355.47
InChI Key: OUHWNHUHPJBPNC-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-(methylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, an imidazole ring, and a methylthio substituent, which contribute to its distinctive properties.

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .

Mode of Action

The compound acts as an inhibitor of CA IX . By inhibiting CA IX, the compound interferes with the enzyme’s ability to maintain pH homeostasis within the tumor microenvironment. This disruption can lead to a decrease in tumor cell survival and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that is accompanied by a significant modification in pH. By inhibiting CA IX, the compound disrupts this metabolic shift, potentially leading to a decrease in tumor growth .

Result of Action

The compound has shown significant anti-proliferative activity against certain cancer cell lines . For example, it has demonstrated a significant inhibitory effect against the triple-negative breast cancer cell line MDA-MB-231 and another breast cancer cell line MCF-7 . Moreover, it has been found to induce apoptosis in MDA-MB-231 cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can lead to the overexpression of CA IX, making these tumors a suitable environment for the compound’s action . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-(methylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative treated with ammonium . This method allows for the formation of the imidazole ring, which is a crucial component of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor the progress of the reaction and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-(methylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-methylbenzenesulfonamide: Similar structure but lacks the imidazole ring and methylthio group.

    4-amino-N,N-diethylbenzenesulfonamide: Contains an amino group instead of the imidazole ring and methylthio group.

Uniqueness

N,N-diethyl-4-(2-(methylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide group, an imidazole ring, and a methylthio substituent

Properties

IUPAC Name

N,N-diethyl-4-(2-methylsulfanyl-4,5-dihydroimidazole-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-4-17(5-2)23(20,21)13-8-6-12(7-9-13)14(19)18-11-10-16-15(18)22-3/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHWNHUHPJBPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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